N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a fluorophenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a suitable coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide.
Introduction of Fluorophenoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It can inhibit pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide stands out due to its unique combination of a benzothiazole moiety, a phenyl group, and a fluorophenoxy group. This unique structure imparts specific biological activities and chemical properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C22H17FN2O2S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C22H17FN2O2S/c1-14(27-19-11-4-2-9-17(19)23)21(26)24-16-8-6-7-15(13-16)22-25-18-10-3-5-12-20(18)28-22/h2-14H,1H3,(H,24,26) |
InChI Key |
NGZQFTLMWWDYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4F |
Origin of Product |
United States |
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